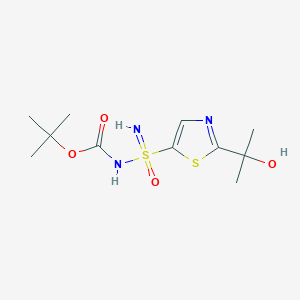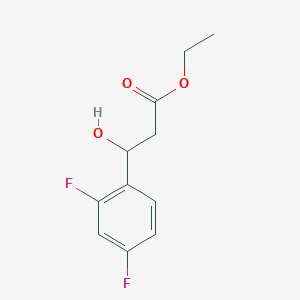
2,2'-Bis(ethoxymethoxy)-6,6'-dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2 inverted exclamation mark-Bis(ethoxymethoxy)-6,6 inverted exclamation mark-dioctyl-3,3 inverted exclamation mark-bis(2,4,6-triisopropylphenyl)-1,1 inverted exclamation mark-binaphthalene is an organic compound in the naphthalene family. Known for its intriguing structure, this molecule features substantial ethoxymethoxy and dioctyl substitutions along with triisopropylphenyl groups, making it a subject of significant interest in synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis:
Synthesis of Ethoxymethoxy Substituents: Starting from naphthalene, ethoxymethoxy groups can be introduced via ethoxymethylation under controlled temperatures.
Introduction of Dioctyl Groups: Dioctyl substituents are generally added using alkylation reactions, often employing octyl bromide and base catalysts.
Attachment of Triisopropylphenyl Groups: This step utilizes Friedel-Crafts alkylation, where triisopropylphenyl groups are introduced in the presence of suitable acid catalysts.
Final Assembly: The final structure is constructed through sequential coupling reactions under inert atmosphere conditions.
Industrial Production Methods: Industrially, the compound is synthesized in batch reactors with precise control of temperature, pressure, and reaction time to ensure high purity and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions yield reduced forms of the naphthalene ring system.
Substitution: Halogenation and other substitution reactions can be performed, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Electrophilic halogenation using chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Forms quinones or hydroxylated naphthalenes.
Reduction: Produces naphthalenes with hydrogenated rings.
Substitution: Introduces halogenated or other substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as a precursor in complex organic synthesis, enabling the construction of larger, multifunctional molecules. Biology: Studied for its potential biological activities, including interactions with cellular components. Medicine: Investigated for therapeutic applications, particularly in drug design and development. Industry: Applied in materials science, particularly in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The compound interacts with molecular targets through its aromatic systems and substituent groups:
Molecular Targets: Primarily enzymes, receptors, and nucleic acids.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic and signaling processes.
Comparación Con Compuestos Similares
Compared to other binaphthalene derivatives, this compound stands out due to its unique combination of substituents which confer specific physical and chemical properties, such as increased stability and distinctive reactivity. Similar Compounds:
2,2 inverted exclamation mark-Bis(methoxymethoxy)-6,6 inverted exclamation mark-dioctyl-1,1 inverted exclamation mark-binaphthalene
2,2 inverted exclamation mark-Bis(ethoxymethoxy)-6,6 inverted exclamation mark-dibutyl-3,3 inverted exclamation mark-bis(2,4,6-triisopropylphenyl)-1,1 inverted exclamation mark-binaphthalene
2,2 inverted exclamation mark-Bis(ethoxymethoxy)-6,6 inverted exclamation mark-dioctyl-3,3 inverted exclamation mark-bis(2,4,6-triisopropylphenyl)-1,1 inverted exclamation mark-binaphthalene .
And there you have it! An in-depth look at this intriguing compound.
Propiedades
Fórmula molecular |
C72H102O4 |
|---|---|
Peso molecular |
1031.6 g/mol |
Nombre IUPAC |
2-(ethoxymethoxy)-1-[2-(ethoxymethoxy)-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalene |
InChI |
InChI=1S/C72H102O4/c1-17-21-23-25-27-29-31-53-33-35-59-57(37-53)43-65(67-61(49(9)10)39-55(47(5)6)40-62(67)50(11)12)71(75-45-73-19-3)69(59)70-60-36-34-54(32-30-28-26-24-22-18-2)38-58(60)44-66(72(70)76-46-74-20-4)68-63(51(13)14)41-56(48(7)8)42-64(68)52(15)16/h33-44,47-52H,17-32,45-46H2,1-16H3 |
Clave InChI |
CECHTJDWBYGRMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=CC(=C(C(=C2C=C1)C3=C4C=CC(=CC4=CC(=C3OCOCC)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)CCCCCCCC)OCOCC)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)



![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)


![[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite](/img/structure/B15332754.png)
